molecular formula C8H12BrNOS B13328546 2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol

2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol

Cat. No.: B13328546
M. Wt: 250.16 g/mol
InChI Key: UWVYZSQQBYXBLO-UHFFFAOYSA-N
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Description

2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C10H14BrNOS It is a versatile small molecule that has been used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with a suitable amine, followed by reduction. One common method involves the following steps:

    Formation of the Schiff base: 5-bromothiophene-2-carbaldehyde is reacted with 2-amino-1-propanol under mild conditions to form the Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the dehalogenated compound.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol has been used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
  • (5-Bromothiophen-2-yl)methylamine
  • 2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol

Uniqueness

2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable compound for research in multiple scientific fields.

Biological Activity

2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol, also known by its CAS number 1155571-67-7, is a compound featuring a brominated thiophene moiety. This compound has garnered attention due to its potential biological activities, which are crucial for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂BrNOS. The compound consists of a thiophene ring substituted with a bromine atom and an amino alcohol functional group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₁₂BrNOS
Molecular Weight232.16 g/mol
CAS Number1155571-67-7
SolubilitySoluble in DMSO

Research indicates that compounds containing thiophene rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amino alcohol group in this compound may enhance its ability to interact with various biological receptors or enzymes.

Antimicrobial Activity

Studies have shown that brominated thiophene derivatives possess significant antimicrobial properties. For instance, the compound's structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic processes.

Anticancer Potential

The potential anticancer activity of this compound is linked to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Thiophene derivatives have been reported to inhibit specific kinases involved in cancer progression, making them promising candidates for further investigation.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of various thiophene derivatives, including compounds similar to this compound. Results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.

CompoundCell Line TestedIC₅₀ (µM)
This compoundHeLa15
Other Thiophene DerivativeMCF720

Enzyme Inhibition

There is growing interest in the enzyme inhibition properties of thiophene derivatives. The amino alcohol structure can serve as a scaffold for designing selective inhibitors targeting various enzymes associated with disease states.

Research Findings

Research has highlighted that compounds similar to this compound can inhibit enzymes such as:

  • Cyclooxygenase (COX) : Important in inflammation and pain pathways.
  • Matrix Metalloproteinases (MMPs) : Involved in cancer metastasis.
  • Cholinesterases : Relevant for neurodegenerative diseases.

Toxicity Studies

Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies on related thiophene compounds suggest low toxicity levels at therapeutic doses, although comprehensive toxicity profiling for this compound remains necessary.

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methylamino]propan-1-ol

InChI

InChI=1S/C8H12BrNOS/c1-6(5-11)10-4-7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3

InChI Key

UWVYZSQQBYXBLO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC=C(S1)Br

Origin of Product

United States

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